molecular formula C7H14N2O2 B8547304 methyl (2S)-1-methylpiperazine-2-carboxylate CAS No. 939983-64-9

methyl (2S)-1-methylpiperazine-2-carboxylate

Cat. No.: B8547304
CAS No.: 939983-64-9
M. Wt: 158.20 g/mol
InChI Key: XJZSEVGWLANZJK-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S)-1-methylpiperazine-2-carboxylate is an organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a carboxylate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-1-methylpiperazine-2-carboxylate typically involves the reaction of piperazine with methyl chloroformate under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the carbonyl carbon of methyl chloroformate, leading to the formation of the desired ester.

Reaction Conditions:

    Reagents: Piperazine, methyl chloroformate

    Solvent: Anhydrous dichloromethane

    Base: Triethylamine

    Temperature: Room temperature

    Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield and purity of the product. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-1-methylpiperazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding alcohol.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvent: acetonitrile; temperature: 0-25°C.

    Reduction: Lithium aluminum hydride; solvent: tetrahydrofuran; temperature: 0-25°C.

    Hydrolysis: Hydrochloric acid or sodium hydroxide; solvent: water; temperature: reflux.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding alcohol.

    Hydrolysis: Corresponding carboxylic acid.

Scientific Research Applications

Methyl (2S)-1-methylpiperazine-2-carboxylate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of methyl (2S)-1-methylpiperazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

Methyl (2S)-1-methylpiperazine-2-carboxylate can be compared with other piperazine derivatives, such as:

  • Methyl (2S)-1-ethylpiperazine-2-carboxylate
  • Methyl (2S)-1-propylpiperazine-2-carboxylate
  • Methyl (2S)-1-butylpiperazine-2-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group and carboxylate ester group influences its reactivity and interaction with molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

939983-64-9

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

methyl (2S)-1-methylpiperazine-2-carboxylate

InChI

InChI=1S/C7H14N2O2/c1-9-4-3-8-5-6(9)7(10)11-2/h6,8H,3-5H2,1-2H3/t6-/m0/s1

InChI Key

XJZSEVGWLANZJK-LURJTMIESA-N

Isomeric SMILES

CN1CCNC[C@H]1C(=O)OC

Canonical SMILES

CN1CCNCC1C(=O)OC

Origin of Product

United States

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